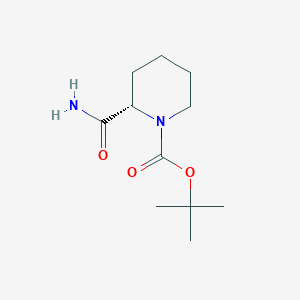

(S)-1-N-Boc-Piperidine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFYKONQFFJILQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373564 | |

| Record name | (s)-1-n-boc-pipecolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78058-41-0 | |

| Record name | (s)-1-n-boc-pipecolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-N-Boc-Piperidine-2-carboxamide chemical properties

An In-depth Technical Guide on the Core Chemical Properties of (S)-1-N-Boc-Piperidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for this compound, a key intermediate in medicinal chemistry and drug discovery. The information is presented to support research and development activities in the pharmaceutical sciences.

Core Chemical Properties

This compound, also known by its IUPAC name tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate, is a derivative of the amino acid L-pipecolic acid.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and utility in multi-step organic syntheses.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78058-41-0 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [2] |

| Molecular Weight | 228.29 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 384.4 ± 31.0 °C (Predicted) | [2] |

| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | 2-8°C, protect from light, sealed in dry conditions | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of this compound.

Table 2: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Description | Source |

| ¹H NMR | ~1.44 | Singlet, 9H (Boc group protons) | [3] |

| 4.29-4.31 | Broad multiplet, 1H (C-2 proton) | [3] | |

| 5.34-8.03 | Broad signal (Amide N-H protons, solvent dependent) | [3] | |

| ¹³C NMR | 172-175 | Carboxamide carbonyl | [3] |

| 154-156 | Boc carbonyl | [3] | |

| 79.1-79.5 | Quaternary carbon of Boc group | [3] | |

| 53-54 | C-2 of piperidine ring | [3] | |

| 28.2-28.4 | tert-butyl carbons of Boc group | [3] | |

| 22-31 | C-3, C-4, C-5 of piperidine ring | [3] |

Note: Chemical shifts can vary depending on the solvent and experimental conditions.

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid precursor, (S)-1-Boc-piperidine-2-carboxylic acid. The key transformation is an amide bond formation.

Precursor: (S)-1-Boc-piperidine-2-carboxylic acid

Table 3: Physicochemical Properties of (S)-1-Boc-piperidine-2-carboxylic acid

| Property | Value | Source |

| CAS Number | 26250-84-0 | [4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [4] |

| Molecular Weight | 229.27 g/mol | [4] |

| Melting Point | 122-126 °C | [4] |

| Specific Rotation ([α]²³/D) | -63.2° (c = 1 in acetic acid) | [4] |

| Solubility | Insoluble in water | [4] |

Experimental Protocol: Amide Bond Formation

The synthesis of this compound from (S)-1-Boc-piperidine-2-carboxylic acid is achieved through amide coupling. Below are two common and robust protocols.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[5]

-

Materials and Reagents:

-

(S)-1-Boc-piperidine-2-carboxylic acid

-

Ammonia source (e.g., ammonium chloride and a non-nucleophilic base)

-

EDC hydrochloride (1.1-1.5 equivalents)

-

HOBt (1.1-1.5 equivalents)

-

A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Reagents for work-up: 1M HCl, saturated aqueous NaHCO₃, brine, and anhydrous Na₂SO₄ or MgSO₄.

-

-

Procedure:

-

Dissolve (S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the ammonia source in anhydrous DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC-HCl (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).[5]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction with DCM.

-

Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.[5]

-

Protocol 2: HATU-Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[5]

-

Materials and Reagents:

-

(S)-1-Boc-piperidine-2-carboxylic acid

-

Ammonia source

-

HATU (1.1-1.5 equivalents)

-

DIPEA (2-3 equivalents)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve (S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq).[5]

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add the ammonia source to the reaction mixture.

-

Stir at room temperature and monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer, concentrate, and purify the crude product as described in Protocol 1.

-

Visualization of Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex, biologically active molecules.[6] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] This intermediate serves as a starting point for creating diverse chemical libraries for screening against various biological targets.[6] While specific biological activities for this compound itself are not well-documented, its derivatives are explored for their potential interactions with receptors and enzymes.[3] The Boc protecting group can be readily removed under acidic conditions, allowing for further functionalization at the nitrogen atom.

Logical Relationship of Components

The following diagram illustrates the relationship between the precursor, the reaction, and the final product.

Caption: Conversion of the carboxylic acid to the carboxamide.

References

- 1. This compound CAS#: 78058-41-0 [amp.chemicalbook.com]

- 2. 388077-74-5 CAS MSDS ((+/-)-1-N-BOC-PIPERIDINE-2-CARBOXAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Buy this compound | 78058-41-0 [smolecule.com]

- 4. Boc-Pip-OH 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Molecular Structure of (S)-1-N-Boc-Piperidine-2-carboxamide

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Molecular Structure and Properties

This compound, with the IUPAC name tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate, is a derivative of the amino acid L-pipecolic acid.[1] The molecule features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxamide group at the C-2 position in the (S) configuration.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| CAS Number | 78058-41-0 | [1] |

| IUPAC Name | tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate | [1] |

| SMILES String | CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)N | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 122-126 °C (for the corresponding carboxylic acid) | [2] |

| Solubility | Soluble in organic solvents like methanol, chloroform, and dimethylformamide. Insoluble in water. | [2] |

Conformational Analysis

The piperidine ring in N-Boc-protected piperidine derivatives, including this compound, predominantly adopts a chair conformation.[1] This conformation minimizes steric strain. The bulky tert-butoxycarbonyl (Boc) group and the carboxamide substituent at the C-2 position preferentially occupy equatorial positions to further reduce steric hindrance.[1]

Due to the partial double bond character of the N-C(O) bond in the Boc group, rotation around this bond is restricted. This restricted rotation can give rise to the presence of rotamers, which are observable in NMR spectroscopy, often leading to broadened signals for atoms near the Boc group.[1]

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectral Data (typical values)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.3 | m | H-2 (methine proton at the stereocenter) |

| ~3.9 | m | Piperidine ring protons |

| ~2.8 | m | Piperidine ring protons |

| ~1.8-1.5 | m | Piperidine ring protons |

| 1.44 | s | tert-butyl protons of the Boc group (9H) |

¹³C NMR Spectral Data (typical values)

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (carboxamide) |

| ~155 | C=O (Boc group) |

| ~80 | Quaternary carbon of the Boc group |

| ~55 | C-2 (methine carbon) |

| ~45 | Piperidine ring carbons |

| ~28.5 | Methyl carbons of the Boc group |

| ~25-20 | Piperidine ring carbons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3200 | N-H stretch | Amide |

| ~2975-2850 | C-H stretch | Aliphatic |

| ~1700 | C=O stretch | Boc group |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1160 | C-O stretch | Boc group |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of the corresponding carboxylic acid, (S)-1-N-Boc-piperidine-2-carboxylic acid.

Materials:

-

(S)-1-N-Boc-piperidine-2-carboxylic acid

-

Ammonia or an ammonia source (e.g., ammonium chloride and a base)

-

A coupling agent (e.g., EDC.HCl, HATU)

-

A base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

Procedure:

-

Dissolve (S)-1-N-Boc-piperidine-2-carboxylic acid in the anhydrous solvent.

-

Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Introduce the ammonia source to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, monitoring by a suitable technique like TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.

NMR Spectroscopy Protocol

Instrumentation:

-

A 300, 400, or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

For ¹H NMR, a typical spectral width would be from 0 to 12 ppm.

-

For ¹³C NMR, a typical spectral width would be from 0 to 200 ppm.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

-

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Visualizations

Molecular Structure

The following diagram illustrates the 2D molecular structure of this compound.

References

An In-depth Technical Guide to the Synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-1-N-Boc-piperidine-2-carboxamide, a valuable chiral building block in medicinal chemistry and drug development. The primary synthetic route involves the amidation of (S)-1-Boc-piperidine-2-carboxylic acid. This document details the common synthetic pathways, provides comparative data on different coupling methodologies, and offers detailed experimental protocols.

Overview of the Synthetic Pathway

The most prevalent and efficient method for the synthesis of this compound is the coupling of the corresponding carboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid (also known as N-Boc-L-pipecolic acid), with an ammonia source. This transformation is typically achieved using standard peptide coupling reagents.

The general synthetic scheme is as follows:

(S)-1-N-Boc-Piperidine-2-carboxamide CAS number 388077-74-5.

CAS Number: 388077-74-5 Synonyms: tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate, N-Boc-L-pipecolinamide

This document provides a comprehensive technical overview of (S)-1-N-Boc-Piperidine-2-carboxamide, a key heterocyclic building block used in medicinal chemistry and pharmaceutical development. It is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.

Compound Overview

This compound is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a primary carboxamide at the C2 position. The Boc group enhances the molecule's stability and solubility in organic solvents, making it a versatile intermediate for complex synthetic pathways. Its primary application is as a scaffold or starting material for the construction of more complex, biologically active molecules, particularly in the development of novel therapeutic agents.

Physicochemical and Analytical Data

The quantitative properties of this compound are summarized below. Data is aggregated from various chemical supplier technical sheets.

| Property | Value |

| CAS Number | 388077-74-5 |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Appearance | White to off-white crystalline powder or solid |

| Purity | ≥98% |

| Predicted Boiling Point | 384.4 ± 31.0 °C at 760 mmHg |

| Predicted Density | 1.123 ± 0.06 g/cm³ |

| Storage Conditions | Room Temperature, Sealed in dry environment |

Role in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. This compound serves as a crucial intermediate, allowing for further functionalization to create a diverse library of bioactive compounds.

Its most notable application context is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. While not a direct precursor in all published routes, its core structure is fundamental to key intermediates used in the synthesis of drugs like Niraparib.

Logical Workflow in Drug Discovery

The following diagram illustrates the logical progression from a building block like this compound to a potential drug candidate.

Associated Signaling Pathway: PARP Inhibition

This compound is an intermediate for synthesizing molecules that target the PARP family of enzymes, which are critical for DNA repair. PARP inhibitors exploit a concept known as "synthetic lethality". In cancer cells with mutations in other DNA repair genes like BRCA1 or BRCA2, the inhibition of PARP prevents the repair of single-strand DNA breaks. These unrepaired breaks lead to the accumulation of catastrophic double-strand breaks during cell division, ultimately causing cancer cell death while largely sparing healthy cells.

The diagram below outlines the mechanism of action for PARP inhibitors.

Experimental Protocols

The following is a representative protocol for amide bond formation using standard peptide coupling reagents, adapted from established methodologies for similar substrates. This procedure should be optimized for specific laboratory conditions.

Synthesis of this compound

This two-step process involves the activation of the carboxylic acid followed by nucleophilic attack by ammonia.

Materials:

-

(S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Ammonium Chloride (NH₄Cl) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation: To a solution of (S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon), add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 20-30 minutes to form the activated ester.

-

Amidation: In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimum amount of DMF and add DIPEA (1.0 eq) to generate ammonia in situ. Add this solution to the activated ester mixture from Step 1.

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with 5% aqueous NaHCO₃ solution (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound is intended for research and development purposes only.

The Synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (S)-1-N-Boc-piperidine-2-carboxamide, a valuable chiral building block in medicinal chemistry and pharmaceutical development. This document details the primary starting materials, synthetic pathways, and detailed experimental protocols, presenting quantitative data in a clear, tabular format for ease of comparison.

Core Starting Materials

The synthesis of this compound primarily commences from (S)-piperidine-2-carboxylic acid, also known as L-pipecolic acid. The protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc₂O).

| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| (S)-Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.16 | Piperidine scaffold source |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Boc-protecting group source |

Synthetic Pathways

The formation of this compound is typically achieved through a stepwise synthetic approach. This methodology involves two key transformations: the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the amidation of the carboxylic acid functionality. A one-pot synthesis, while plausible and efficient, is less commonly detailed in readily available literature. The stepwise approach offers distinct advantages in terms of purification and characterization of the intermediate product, ensuring the final compound's high purity.

A logical workflow for the stepwise synthesis is outlined below:

Caption: Stepwise synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of (S)-1-N-Boc-piperidine-2-carboxylic acid

This protocol is adapted from a general procedure for the Boc-protection of amino acids.[1]

Materials and Reagents:

-

(S)-Piperidine-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Aqueous citric acid solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A suspension of (S)-piperidine-2-carboxylic acid (1.0 equivalent) is prepared in a 1:1 mixture of THF and water.

-

Sodium bicarbonate (3.0 equivalents) is added to the suspension, and the mixture is stirred at room temperature for 30 minutes.

-

Boc anhydride (1.05 equivalents) is then added to the reaction mixture, which is subsequently stirred for 12 hours at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the THF.

-

The pH of the remaining aqueous residue is adjusted to 2 using an aqueous citric acid solution.

-

The aqueous layer is then extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with water and brine solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired product, (S)-1-N-Boc-piperidine-2-carboxylic acid.

| Reactant/Reagent | Molar Equivalents | Purpose |

| (S)-Piperidine-2-carboxylic acid | 1.0 | Substrate |

| Sodium bicarbonate | 3.0 | Base |

| Boc anhydride | 1.05 | Protecting group source |

Step 2: Amide Formation from (S)-1-N-Boc-piperidine-2-carboxylic acid

This protocol describes a general method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials and Reagents:

-

(S)-1-N-Boc-piperidine-2-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like diisopropylethylamine - DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

(S)-1-N-Boc-piperidine-2-carboxylic acid (1.0 equivalent), the ammonia source (e.g., ammonium chloride, 1.1 equivalents), HOBt (1.2 equivalents), and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) are dissolved in anhydrous DCM or DMF.

-

The mixture is cooled to 0 °C in an ice bath.

-

EDC-HCl (1.2 equivalents) is added portion-wise to the cooled solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is diluted with DCM.

-

The organic phase is washed sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography to yield this compound.

| Reactant/Reagent | Molar Equivalents | Purpose |

| (S)-1-N-Boc-piperidine-2-carboxylic acid | 1.0 | Substrate |

| Ammonia Source (e.g., NH₄Cl) | 1.1 | Amine source for amide |

| HOBt | 1.2 | Coupling additive (reduces side reactions) |

| EDC-HCl | 1.2 | Coupling agent |

| DIPEA | 2.0 | Non-nucleophilic base |

Data Presentation

The following table summarizes typical reaction parameters. Please note that yields can vary based on the scale of the reaction and purification efficiency.

| Step | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| Boc Protection | Boc₂O, NaHCO₃ | THF/H₂O | 12 hours | Room Temperature | >95%[1] |

| Amidation | EDC-HCl, HOBt, NH₄Cl, DIPEA | DCM or DMF | 12-16 hours | 0 to Room Temperature | 70-90% (general estimate) |

Purification and Characterization

The final product, this compound, is typically a solid at room temperature. Purification is most commonly achieved through flash column chromatography on silica gel.

Characterization of the final compound and the intermediate can be performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity. For chiral compounds, chiral HPLC is employed to determine enantiomeric purity.

Safety and Handling

-

Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbodiimides (e.g., EDC-HCl): These are moisture-sensitive and can be skin and respiratory tract irritants. Handle in a dry, inert atmosphere and wear appropriate PPE.

-

Solvents (DCM, DMF, THF): These organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use and handle them in a fume hood.

References

Spectroscopic and Synthetic Profile of (S)-1-N-Boc-Piperidine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic protocols for (S)-1-N-Boc-Piperidine-2-carboxamide, a key intermediate in medicinal chemistry and drug design. The strategic placement of the N-Boc protecting group and the carboxamide functionality on the piperidine scaffold makes it a versatile building block for the synthesis of biologically active molecules.[1] This document outlines the characteristic spectroscopic signatures and a detailed experimental workflow for its preparation and analysis, aimed at supporting research and development in the pharmaceutical sciences.

Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectra characteristically display signals corresponding to the piperidine ring, the N-Boc protecting group, and the carboxamide moiety.[1] A notable feature in the NMR spectra is the broadening of signals associated with the rotation of the Boc group, which can lead to the observation of rotamers.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.29-4.31 | m | 1H | C-2 proton (methine) |

| ~3.85 | m | 1H | Piperidine ring proton |

| ~3.35 | m | 2H | Piperidine ring protons |

| ~1.70-1.95 | m | 6H | Piperidine ring protons |

| 1.44 | s | 9H | tert-butyl protons of Boc group |

Note: Chemical shifts can vary depending on the solvent and concentration.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172-175 | Carbonyl carbon of carboxamide |

| ~154-156 | Carbonyl carbon of Boc group |

| ~79.1-79.5 | Quaternary carbon of Boc group |

| ~57 | C-2 of piperidine ring |

| ~46 | C-6 of piperidine ring |

| ~28.2-28.4 | tert-butyl carbons of Boc group |

| ~20-30 | C-3, C-4, C-5 of piperidine ring |

Note: Signal broadening may be observed for carbons adjacent to the nitrogen due to rotameric effects.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound is characterized by the stretching vibrations of the amide and carbamate groups.

Table 3: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3428 | N-H stretch (amide) |

| ~2970, ~2870 | C-H stretch (aliphatic) |

| ~1690, ~1670 | C=O stretch (Boc group and amide I) |

| ~1478, ~1457 | C-H bend (aliphatic) |

| ~1366 | C-H bend (tert-butyl) |

| ~1250, ~1170 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, with a molecular formula of C₁₁H₂₀N₂O₃, the expected molecular weight is approximately 228.29 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Assignment |

| ~229.1 | [M+H]⁺ (protonated molecule) |

| ~251.1 | [M+Na]⁺ (sodium adduct) |

| ~173.1 | [M - C₄H₉O]⁺ (loss of tert-butoxy group) |

| ~129.1 | [M - Boc]⁺ (loss of Boc group) |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of this compound typically starts from (S)-1-N-Boc-piperidine-2-carboxylic acid. The carboxylic acid is activated and then reacted with an ammonia source to form the primary amide.

Materials:

-

(S)-1-N-Boc-piperidine-2-carboxylic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)[3]

-

4-(Dimethylamino)pyridine (DMAP)[3]

-

Ammonium chloride (NH₄Cl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

5% Sodium bicarbonate solution (NaHCO₃)[3]

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

To a solution of (S)-1-N-Boc-piperidine-2-carboxylic acid (1 equivalent) in dichloromethane (DCM), add EDC.HCl (1.1 equivalents) and DMAP (0.2 equivalents).[3]

-

Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes to activate the carboxylic acid.[3]

-

In a separate flask, prepare a solution of ammonia by adding triethylamine (2 equivalents) to a suspension of ammonium chloride (1.5 equivalents) in DCM and stir for 15 minutes.

-

Add the ammonia solution to the activated carboxylic acid mixture.

-

Allow the reaction to stir overnight at room temperature.[3]

-

Upon completion, quench the reaction by partitioning the mixture between DCM and a 5% NaHCO₃ solution.[3]

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.[5]

-

Samples are dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[5]

IR Spectroscopy:

Mass Spectrometry:

-

High-resolution mass spectra (HRMS) are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer.[5]

Visualizations

The following diagrams illustrate the synthesis and purification workflow for this compound.

References

(S)-1-N-Boc-Piperidine-2-carboxamide: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (S)-1-N-Boc-piperidine-2-carboxamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative data in public literature, this guide synthesizes information from analogous compounds and established scientific principles to provide a robust framework for its handling and use. Detailed experimental protocols are provided to enable researchers to determine precise solubility and stability parameters in their own laboratory settings.

Chemical Properties

This compound is a white to off-white solid with the chemical formula C₁₁H₂₀N₂O₃ and a molecular weight of approximately 228.29 g/mol [1]. The presence of the tert-butoxycarbonyl (Boc) protecting group and the carboxamide functional group significantly influences its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Predicted Boiling Point | 384.4 ± 31.0 °C | [2] |

| Predicted Density | 1.123 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C, protect from light | [2] |

Solubility Profile

Predicted Qualitative Solubility:

| Solvent | Predicted Solubility | Rationale / Supporting Data from Analogous Compounds |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Boc-protected amino acids often show good solubility in DMSO, sometimes requiring sonication or warming[4]. |

| Dichloromethane (DCM) | Likely Soluble | Many Boc-protected compounds are soluble in chlorinated solvents[5]. |

| Dimethylformamide (DMF) | Likely Soluble | DMF is a common solvent for peptide synthesis and related Boc-protected intermediates[4]. |

| Methanol | Likely Soluble | Alcohols are generally effective solvents for polar organic molecules. |

| Water | Sparingly Soluble to Insoluble | The related carboxylic acid is insoluble in water[3]. The carboxamide may have slightly higher aqueous solubility, but it is expected to be low. |

| Hexane | Likely Insoluble | Nonpolar solvents like hydrocarbons are generally poor solvents for polar, amide-containing compounds[5]. |

Stability Profile

The stability of this compound is governed by the chemical reactivity of the amide and the Boc-protecting group.

pH Stability: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. Studies on other cyclic amides have shown that while they can be stable under neutral pH conditions, hydrolysis can occur at extreme pH ranges[6]. The Boc group is notoriously labile under acidic conditions, leading to its removal. Therefore, prolonged exposure to strong acids and bases should be avoided.

Thermal Stability: While specific data is unavailable, the recommended storage condition of 2-8°C suggests that the compound may be sensitive to higher temperatures over time[2]. For Boc-protected amino acids, gentle warming up to 40°C is sometimes used to aid dissolution, but prolonged exposure to elevated temperatures should be avoided to prevent degradation[4].

Photostability: The recommendation to "protect from light" indicates potential sensitivity to light, which could lead to degradation[2].

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general method for determining the equilibrium solubility of this compound in a specific solvent.

Objective: To determine the saturation solubility of the compound at a defined temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, DCM, DMF, Methanol, Water)

-

Volumetric flasks

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Methodology:

-

Preparation of Standard Solutions: Accurately weigh a known amount of the compound and dissolve it in a solvent in which it is freely soluble to prepare a stock solution of known concentration. Prepare a series of dilutions to generate a standard curve for quantification.

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of the test solvent.

-

Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached[5].

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid[5].

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted supernatant using a validated HPLC method against the standard curve to determine the concentration of the dissolved compound.

-

Calculation of Solubility: Calculate the concentration in the original supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

Experimental Workflow for Solubility Determination:

Caption: Workflow for Experimental Solubility Determination.

Protocol for Stability Testing

This protocol is based on ICH guidelines for stability testing of active pharmaceutical ingredients (APIs) and intermediates[7][8].

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound from at least three primary batches.

-

Stability chambers with controlled temperature and humidity.

-

Validated stability-indicating analytical method (e.g., HPLC) capable of separating the intact compound from its degradation products.

Methodology:

-

Protocol Design: Establish a formal stability protocol specifying batches, storage conditions, testing frequency, and analytical methods.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

Photostability: Test under controlled light exposure as per ICH Q1B guidelines.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Testing: At each time point, test the samples for:

-

Appearance

-

Assay (potency)

-

Degradation products (impurities)

-

Water content (if applicable)

-

-

Data Evaluation: Analyze the data for trends and determine if any "significant change" has occurred. A significant change for an API is defined as a failure to meet its specification[8].

Logical Flow for Stability Study:

Caption: High-level workflow for a pharmaceutical stability study.

Conclusion

While specific, publicly available data for the solubility and stability of this compound is limited, this guide provides a framework for its handling based on the properties of analogous compounds and established scientific principles. It is predicted to be soluble in common polar aprotic solvents and less soluble in nonpolar solvents and water. The compound's stability is likely compromised by exposure to strong acids, bases, elevated temperatures, and light. For drug development professionals, it is imperative to conduct in-house solubility and stability studies using the detailed protocols provided to establish precise parameters for its use in further synthesis and formulation.

References

- 1. Buy this compound | 78058-41-0 [smolecule.com]

- 2. This compound CAS#: 78058-41-0 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Step-by-Step Guide to Setting Re-Test Periods for Intermediates – StabilityStudies.in [stabilitystudies.in]

- 8. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Biological Activity of (S)-1-N-Boc-Piperidine-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The (S)-piperidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its stereochemistry and conformational flexibility allow for precise interactions with a variety of biological targets. The N-Boc protected precursor, (S)-1-N-Boc-piperidine-2-carboxylic acid, serves as a crucial building block in the synthesis of these derivatives. While the N-Boc group is often removed or replaced during synthesis to yield the final active molecule, its role in the synthetic pathway is pivotal. This guide explores the diverse biological activities of derivatives originating from this scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Enzyme Inhibition

Derivatives of (S)-piperidine-2-carboxamide have been identified as potent inhibitors of several key enzyme classes, demonstrating their therapeutic potential in a range of diseases.

Calpains are a family of calcium-dependent cysteine proteases, and their over-activation is implicated in neurodegenerative diseases and ischemic injury. Piperidine carboxamide derivatives have been developed as effective calpain inhibitors. Specifically, certain keto amide derivatives have shown high potency and selectivity.[1] These compounds have demonstrated anticonvulsive properties in animal models, suggesting that their calpain inhibitory action in the brain could be therapeutically beneficial.[1]

Table 1: In Vitro Calpain Inhibitory Activity of Piperidine Carboxamide Keto Amide Derivatives [1]

| Compound | Target Enzyme | Ki (nM) | Selectivity over Cathepsin B |

|---|---|---|---|

| 11f | µ-Calpain | 30 | > 100-fold |

| 11j | µ-Calpain | 9 | > 100-fold |

The proteasome is a critical multi-subunit enzyme complex responsible for protein degradation, making it an attractive drug target for diseases, including malaria. A novel series of piperidine carboxamides has been identified with potent antimalarial activity through the inhibition of the Plasmodium falciparum proteasome β5 active site (Pfβ5).[2] These compounds are highly selective for the parasite's proteasome over human isoforms and have demonstrated efficacy in mouse models of malaria following oral administration.[2]

Table 2: Antimalarial Activity of Piperidine Carboxamide Derivatives [2]

| Compound | Target | EC50 (µM) vs. P. falciparum (Pf3D7) |

|---|---|---|

| SW042 | Pfβ5 Proteasome | 0.14 - 0.19 |

| SW584 | Pfβ5 Proteasome | Potent analog with in vivo efficacy |

Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for HIV entry into host cells. In silico studies have explored piperidine-based sulfo-carboxamide derivatives as potential CCR5 antagonists.[3] Molecular modeling and dynamics simulations suggest that these derivatives could achieve stable and competitive binding to the receptor, potentially inhibiting viral entry.[3] This line of research indicates a promising, though currently preclinical, avenue for the development of novel anti-HIV therapeutics based on the piperidine carboxamide scaffold.

Other Biological Activities

Piperidine carboxamide derivatives have been investigated as potential antitumor agents, notably as inhibitors of Anaplastic Lymphoma Kinase (ALK).[4] ALK is a receptor tyrosine kinase whose aberrant activation is a driver in several cancers. Systematic studies on the structure-activity relationship (SAR) of these derivatives have been conducted to optimize their efficacy against tumor cell lines, such as Karpas-299.[4]

The derivative (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide is a metabolite of the local anesthetic Ropivacaine and is also used as an intermediate in the synthesis of other analgesics.[5] Its toxicological profile has been evaluated, providing important data for drug safety assessment.

Table 3: Acute Toxicity Data for N-(2,6-Dimethylphenyl)-2-Piperidine Carboxamide [6]

| Test Type | Route of Exposure | Species | Dose / Duration |

|---|---|---|---|

| LD50 | Intraperitoneal | Mouse | 140 mg/kg |

| LD50 | Intravenous | Mouse | 45 mg/kg |

Experimental Protocols & Methodologies

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. The following sections describe the methodologies used to evaluate the biological activities of (S)-piperidine-2-carboxamide derivatives.

Protocol 1: µ-Calpain Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency of compounds against µ-calpain.

Principle: The assay measures the cleavage of a fluorogenic calpain substrate, such as Suc-Leu-Leu-Val-Tyr-AMC (7-amino-4-methylcoumarin), by the enzyme. Upon cleavage, the highly fluorescent AMC is released, and the increase in fluorescence intensity is proportional to enzyme activity. Inhibitors will reduce the rate of this increase.

Materials:

-

µ-Calpain enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM DTT, 1 mM EDTA)

-

Activation Buffer (Assay buffer containing CaCl2)

-

Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC

-

Test Compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the Assay Buffer to the desired final concentrations.

-

Enzyme Reaction: a. To each well of the 96-well plate, add the test compound solution. b. Add the µ-calpain enzyme solution to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate and the Activation Buffer containing CaCl2.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C.

-

Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 or Ki value.[1]

Protocol 2: Antimalarial Cell-Based Assay (P. falciparum)

This protocol outlines the SYBR Green I-based assay for measuring the growth inhibition of Plasmodium falciparum asexual blood stages.

Principle: The assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasites within red blood cells. A decrease in fluorescence intensity in treated samples compared to untreated controls indicates inhibition of parasite growth.

Materials:

-

Synchronized, ring-stage P. falciparum culture (e.g., 3D7 strain) at a known parasitemia and hematocrit.

-

Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin).

-

Lysis Buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

-

SYBR Green I dye (10,000x stock in DMSO).

-

Test Compounds (dissolved in DMSO).

-

96-well microplates.

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

Procedure:

-

Compound Plating: Add serially diluted test compounds to the wells of a 96-well plate. Include positive (e.g., Artemisinin) and negative (DMSO vehicle) controls.

-

Parasite Culture Addition: Add the parasitized red blood cell suspension to each well.

-

Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: a. Freeze the plates at -80°C to lyse the red blood cells. b. Thaw the plates and add Lysis Buffer containing SYBR Green I dye to each well. c. Incubate in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

-

Data Analysis: a. Subtract the background fluorescence from uninfected red blood cells. b. Calculate the percentage of growth inhibition for each concentration. c. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.[2]

Protocol 3: MTT Cytotoxicity Assay

This protocol is used to assess the effect of a compound on cell viability and to determine its cytotoxic concentration.[7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

-

Human cell line (e.g., HEK293, HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Test Compounds (dissolved in DMSO).

-

96-well clear plates.

-

Absorbance plate reader (570 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight at 37°C in a 5% CO₂ incubator.[7]

-

Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).[7]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add the Solubilization Solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration) value.

Visualizations: Pathways and Workflows

Caption: General synthetic route to (S)-piperidine-2-carboxamide derivatives.

Caption: Mechanism of antimalarial action via proteasome inhibition.

Caption: Neuroprotective mechanism via calpain inhibition pathway.

References

- 1. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

Role of Boc protecting group in piperidine synthesis.

An In-depth Technical Guide to the Role of the Boc Protecting Group in Piperidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents, contributing significantly to their biological activity, binding affinity, and pharmacokinetic properties.[1] The synthesis of complex molecules containing this heterocycle often requires a strategic approach to manage the reactivity of the piperidine nitrogen. Among the arsenal of amine-protecting groups available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands out as an indispensable tool.[2][3] Its widespread use is a testament to its unique combination of stability, ease of introduction, and selective, mild removal conditions.[2][4]

This technical guide provides a comprehensive overview of the pivotal role of the Boc protecting group in piperidine synthesis. We will delve into the core principles of Boc protection, detail experimental protocols for its introduction and cleavage, present quantitative data from key transformations, and illustrate its application in complex synthetic pathways, particularly within the realm of drug development.

Core Principles of the Boc Protecting Group

The utility of the Boc group stems from its classification as a carbamate, which effectively moderates the nucleophilicity and basicity of the piperidine nitrogen.[5] Its primary advantages lie in its robustness and orthogonality to other common protecting groups.

Key Advantages:

-

Stability: The Boc group is remarkably stable under a wide range of reaction conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation.[2][6] This stability allows for extensive chemical modifications on other parts of the molecule without premature deprotection of the piperidine nitrogen.[4]

-

Acid Lability: The cornerstone of the Boc group's utility is its facile cleavage under acidic conditions.[3] This is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are mild enough not to disturb many other functional groups.[7]

-

Orthogonality: The differential stability of the Boc group (acid-labile) compared to other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group is fundamental to complex multi-step synthesis.[2][3] This orthogonality permits the selective deprotection of one amine in the presence of others, enabling intricate synthetic strategies.[8]

Caption: Orthogonality of common amine protecting groups.

Synthesis of Boc-Protected Piperidines: The Protection Step

The introduction of the Boc group onto the piperidine nitrogen is a robust and high-yielding transformation, typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

Mechanism of Protection

The reaction proceeds via a nucleophilic attack of the piperidine's secondary amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[9] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butyl carbonate anion, which is unstable and decomposes into carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the positively charged nitrogen to yield the final N-Boc-piperidine product.[10]

Caption: Boc protection of a secondary amine like piperidine.

Experimental Protocols for Boc Protection

Protocol 1: General N-Boc Protection of Piperidine

This protocol is a standard and effective method for the Boc protection of piperidine and its derivatives.

-

Materials:

-

Piperidine derivative (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

-

Triethylamine (TEA) (1.2 - 3.0 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 equiv)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the piperidine derivative (1.0 equiv) in CH₂Cl₂ at 0 °C (ice bath).

-

To the stirred solution, add triethylamine (TEA).

-

Add a catalytic amount of DMAP, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).

-

Allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).[8]

-

Upon completion, quench the reaction with distilled water.

-

Extract the mixture with CH₂Cl₂ (3x).

-

Combine the organic layers and wash sequentially with 10% aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

-

| Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| (S)-Dimethyl 2-aminopentanedioate | (Boc)₂O, TEA, DMAP | CH₂Cl₂ | 6 | 92 | |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | THF | Overnight | 89 | [11] |

| Piperidine-3-ylcarbamate | (Boc)₂O | Acetic Acid / H₂O | 12 (hydrogenation) + workup | 73.8 | [12] |

Table 1: Summary of Quantitative Data for Boc Protection Reactions.

Deprotection of N-Boc-Piperidines

The removal of the Boc group is efficiently accomplished under acidic conditions, liberating the free piperidine amine for subsequent reactions.

Mechanism of Deprotection

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA.[5][9] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl carbocation, carbon dioxide, and the protonated amine.[5] The tert-butyl cation is typically scavenged by forming isobutene. The final step is a simple acid-base workup to neutralize the amine salt.[5][9]

Caption: Acid-catalyzed deprotection of an N-Boc-piperidine.

Experimental Protocols for Boc Deprotection

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a robust and common method for cleaving the Boc group.

-

Materials:

-

N-Boc-protected piperidine derivative (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the N-Boc-piperidine derivative in DCM (a typical concentration is ~0.1-0.2 M).[9]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the solution. The final concentration of TFA is typically between 20-50% (v/v).[3][8] Caution: The reaction can be exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

-

Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[8]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[8][13]

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.[13]

-

Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[13]

-

Protocol 3: N-Boc Deprotection using HCl in Dioxane

This method is a common alternative to TFA and is particularly useful when the trifluoroacetate salt of the product is difficult to handle.[13]

-

Materials:

-

N-Boc-protected piperidine derivative (1.0 equiv)

-

4M HCl in 1,4-dioxane solution (3-5 equiv)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the N-Boc-piperidine derivative in a minimal amount of a suitable solvent (e.g., methanol or dioxane).[13]

-

Add the 4M HCl in dioxane solution to the stirred solution at room temperature.[13]

-

Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate from the solution.[13]

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure or by precipitating with diethyl ether and collecting via filtration.[13]

-

The resulting hydrochloride salt can often be used directly in the next step or converted to the free base via basification as described in Protocol 2.[13]

-

| Deprotection Reagent | Solvent | Time | Temperature | Work-up | Reference |

| 20-50% TFA | DCM | 0.5 - 3 h | 0 °C to RT | Basic work-up | [8][13] |

| 4M HCl | Dioxane | 1 - 3 h | RT | Precipitation/Evaporation | [13] |

| 6N HCl | (aqueous) | Not specified | Not specified | Basic work-up | [14] |

| Heat (Thermal) | Methanol | 45 min | 230 °C | Evaporation | [15] |

Table 2: Common Conditions for N-Boc Deprotection.

Application in Pharmaceutical Synthesis

The Boc-protection strategy is central to the synthesis of numerous marketed drugs containing the piperidine moiety. The Boc group serves to mask the piperidine nitrogen, allowing for other transformations, before being removed to reveal the amine for a final coupling or modification step.

Case Study: Synthesis of Alogliptin Intermediates

(R)-3-(Boc-Amino)piperidine is a key intermediate in the synthesis of the DPP-4 inhibitor Alogliptin, used for treating type 2 diabetes.[12] The synthesis often starts from a pyridine precursor, which is first protected with the Boc group. The protected pyridine ring is then hydrogenated to form the piperidine ring, and subsequent steps lead to the final drug molecule.[12] The presence of the Boc group is critical to control reactivity during these transformations.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. jgtps.com [jgtps.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Chirality and Stereochemistry of (S)-1-N-Boc-Piperidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-N-Boc-piperidine-2-carboxamide is a chiral synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, coupled with the stereodefined center at the C-2 position, makes it a valuable building block for the synthesis of complex, biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom facilitates controlled chemical transformations, enabling its incorporation into a diverse range of drug candidates. This technical guide provides a comprehensive overview of the stereochemical and chiral properties of this compound, including its synthesis, analytical characterization, and applications in drug discovery. Detailed experimental protocols and visualizations of key concepts are presented to aid researchers in their scientific endeavors.

Introduction to Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The specific three-dimensional arrangement of atoms in a drug molecule dictates its interaction with chiral biological targets such as enzymes and receptors. Consequently, the stereoselective synthesis and analysis of chiral drug candidates are of paramount importance in the pharmaceutical industry. The piperidine moiety is a prevalent heterocyclic scaffold found in numerous approved drugs, valued for its conformational properties and ability to engage in various biological interactions.[1][2]

Stereochemistry and Chirality of this compound

The core of this compound's utility lies in its well-defined stereochemistry. The "(S)" designation refers to the absolute configuration at the C-2 chiral center of the piperidine ring, as determined by the Cahn-Ingold-Prelog priority rules. The presence of the bulky Boc group on the nitrogen atom influences the conformational equilibrium of the piperidine ring, which typically adopts a chair conformation to minimize steric strain.

Caption: Enantiomeric relationship of (S)- and (R)-1-N-Boc-Piperidine-2-carboxamide.

Synthesis and Physicochemical Properties

The synthesis of enantiomerically pure this compound typically starts from its corresponding carboxylic acid precursor, (S)-1-N-Boc-piperidine-2-carboxylic acid. This precursor is commercially available or can be synthesized from L-pipecolinic acid. The subsequent amidation of the carboxylic acid furnishes the target carboxamide.

Physicochemical Data

A summary of the key physicochemical properties of the precursor, (S)-1-N-Boc-piperidine-2-carboxylic acid, is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [5] |

| Molecular Weight | 229.27 g/mol | [5] |

| Melting Point | 122-126 °C | [5][6] |

| Boiling Point | 353.2 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.164 g/cm³ (Predicted) | [5] |

| Specific Optical Rotation ([α]D) | -63.2° (c=1 in acetic acid) | [7] |

| CAS Number | 26250-84-0 | [5] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general two-step synthesis starting from (S)-1-N-Boc-piperidine-2-carboxylic acid.

Step 1: Activation of the Carboxylic Acid

-

To a solution of (S)-1-N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).[8]

-

Stir the reaction mixture at 0 °C for 30 minutes.

Step 2: Amidation

-

Bubble ammonia gas through the reaction mixture at 0 °C for 1-2 hours, or add a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: General synthetic workflow for this compound.

Chiral HPLC Analysis

The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC). The following is a representative protocol.

| Parameter | Condition |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Hexane/Ethanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in the mobile phase. |

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Record the chromatogram and determine the retention times for the (S) and (R) enantiomers.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Applications in Drug Development and Biological Significance

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals targeting various diseases.[2] this compound serves as a key chiral building block for the synthesis of novel drug candidates. Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antiviral, and neuroprotective agents.[1]

The biological activity of piperidine-containing drugs is often linked to their ability to modulate critical cellular signaling pathways. For instance, various piperidine derivatives have been shown to influence pathways such as PI3K/Akt, NF-κB, and STAT3, which are frequently dysregulated in cancer.[1][9]

A notable example of a piperidine carboxamide in drug discovery is a series of compounds identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a validated target for antimalarial drugs.[10] This highlights the potential of this chemical class to yield species-selective inhibitors for infectious diseases.

Caption: Signaling pathways modulated by piperidine-based compounds.

Conclusion

This compound is a stereochemically defined and versatile building block with significant applications in the synthesis of pharmaceutically relevant molecules. A thorough understanding of its chirality, stereochemistry, and synthetic accessibility is crucial for its effective utilization in drug discovery programs. The detailed protocols and conceptual visualizations provided in this guide aim to equip researchers with the necessary knowledge to leverage the potential of this important chiral intermediate in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 78058-41-0 [smolecule.com]

- 5. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 6. (S)-1-Boc-piperidine-2-carboxylic acid | 26250-84-0 [chemicalbook.com]

- 7. (S)-1-Boc-piperidine-2-carboxylic acid CAS#: 26250-84-0 [amp.chemicalbook.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide from (S)-piperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals